molecular formula C8H14N4S B13689858 5-(Aminomethyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol

5-(Aminomethyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13689858
M. Wt: 198.29 g/mol
InChI Key: ATQBWLCHYKQVDW-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate This intermediate is then reacted with carbon disulfide and an alkylating agent to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-(Aminomethyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring can also interact with metal ions, which may be relevant in its role as a catalyst or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-1,2,4-triazole-3-thiol: Similar structure but lacks the cyclopentyl group.

    4-Cyclopentyl-1,2,4-triazole-3-thiol: Similar structure but lacks the aminomethyl group.

    5-(Hydroxymethyl)-4-cyclopentyl-1,2,4-triazole-3-thiol: Similar structure but has a hydroxymethyl group instead of an aminomethyl group.

Uniqueness

The presence of both the aminomethyl and cyclopentyl groups in 5-(Aminomethyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol makes it unique. These groups can influence the compound’s reactivity, binding properties, and overall stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H14N4S

Molecular Weight

198.29 g/mol

IUPAC Name

3-(aminomethyl)-4-cyclopentyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H14N4S/c9-5-7-10-11-8(13)12(7)6-3-1-2-4-6/h6H,1-5,9H2,(H,11,13)

InChI Key

ATQBWLCHYKQVDW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=NNC2=S)CN

Origin of Product

United States

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